molecular formula C36H48O19 B190585 Angoroside C CAS No. 115909-22-3

Angoroside C

Cat. No. B190585
M. Wt: 784.8 g/mol
InChI Key: KLQXMRBGMLHBBQ-DQTDZZOCSA-N
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Description

Angoroside C is a phenylpropanoid glycoside isolated from Scrophularia ningpoensis . It has beneficial effects against ventricular remodeling . It also has properties of anti-platelet aggregation, hepatoprotection, and anti-nephritis .


Synthesis Analysis

A study conducted on the absorption, distribution, metabolism, and excretion (ADME) of Angoroside C used a fast ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) method for the determination of Angoroside C and its metabolite ferulic acid in rat plasma and tissue homogenate .


Molecular Structure Analysis

The molecular formula of Angoroside C is C36H48O19 . Its molecular weight is 784.75 .


Chemical Reactions Analysis

Angoroside C undergoes several metabolic reactions including hydrolysis, reduction, hydroxylation, methylation, sulfation, and gluconylation . It can be converted to the active metabolite ferulic acid in vivo .


Physical And Chemical Properties Analysis

Angoroside C is a solid, white to off-white compound .

Scientific Research Applications

  • Quality Control in Traditional Chinese Medicine : Angoroside C, along with harpagide and harpagoside, is used as a reference substance in the quality control of Scrophulariae Radix, a traditional Chinese medicine. It is a part of the Scrophulariaceae Radix reference extract (SRRE) used for calibration in quality assessment processes (Yang et al., 2021).

  • Pharmacokinetics and Tissue Distribution : Angoroside C has been found to have effects such as preventing ventricular remodeling, reducing pulmonary edema, and lowering blood pressure. A study using ultra-high performance liquid chromatography-tandem quadrupole mass spectrometry (UPLC-MS/MS) has explored its pharmacokinetics, bioavailability, and tissue distribution in rats, providing insights into its rapid absorption and distribution in organs (Zhang et al., 2018).

  • Cardiovascular Effects : Angoroside C has demonstrated beneficial effects against ventricular remodeling in rats, likely through mechanisms involving angiotensin II, endothelin 1, and transforming growth factor β1 (Gu et al., 2015).

  • Metabolic Pathways in Vivo : A study has identified multiple metabolites of angoroside C in rats and proposed various metabolic reactions like hydrolysis, reduction, and hydroxylation. This study provides valuable information for understanding the metabolism and potential pharmacological actions of angoroside C (Zhang et al., 2018).

  • Anti-Inflammatory Activity : Phenylpropanoid glycosides, including angoroside C, have been evaluated for their potential in inhibiting macrophage functions related to inflammation. Studies have shown varying effects on different components of the inflammatory process, suggesting potential therapeutic uses (Díaz et al., 2004).

  • Pharmacokinetic Study in Traditional Chinese Medicine : A pharmacokinetic study has been conducted to understand the absorption and distribution of angoroside C in rats, providing insights into its application in traditional Chinese medicine formulations (Cao et al., 2022).

  • Antioxidative Activity : Angoroside C has been shown to have significant antioxidative activity, capable of repairing oxidized OH adducts of nucleotides, which highlights its potential in reducing oxidative stress (Li et al., 2000).

  • Blood Circulation Improvement : A study suggests that angoroside C is one of the core bioactive components in a traditional Chinese herbal formula known to promote blood circulation. This indicates its potential role in treating circulation dysfunction (Liu et al., 2014).

Safety And Hazards

Angoroside C is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes .

Future Directions

Future research could focus on the pharmacokinetic characteristics of Angoroside C in vivo . The data produced could provide a basis for further investigation of Angoroside C . Furthermore, 19 metabolites were likely to have bioactivities based on the ‘PharmMapper’ analysis, which roughly matched the known pharmacological activities of Scrophulariae Radix (SR) and the prototypes .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H48O19/c1-16-26(41)28(43)30(45)36(52-16)55-33-31(46)35(49-11-10-18-5-8-22(47-2)20(38)12-18)53-24(15-51-34-29(44)27(42)21(39)14-50-34)32(33)54-25(40)9-6-17-4-7-19(37)23(13-17)48-3/h4-9,12-13,16,21,24,26-39,41-46H,10-11,14-15H2,1-3H3/b9-6+/t16-,21-,24+,26-,27-,28+,29+,30+,31+,32+,33+,34-,35+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQXMRBGMLHBBQ-DQTDZZOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)COC4C(C(C(CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)OCCC5=CC(=C(C=C5)OC)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H48O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

784.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Angoroside C

CAS RN

115909-22-3
Record name Angoroside C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115909223
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANGOROSIDE C
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G0I99W72T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
261
Citations
C Zhang, W Ma, Y Zhang, Q Wang, C Qin… - Frontiers in …, 2018 - frontiersin.org
… This paper also indicated that angoroside C could be converted to the … angoroside C in vivo, and the data produced could provide a basis for the further investigation of angoroside C…
Number of citations: 19 www.frontiersin.org
WL Gu, CX Chen, XY Huang, JP Gao - Phytomedicine, 2015 - Elsevier
… After carrying out a series of preliminary experiments, we speculated that angoroside C may … , we speculated that angoroside C may be the effective agent. Angoroside C (C 36 H 48 O …
Number of citations: 15 www.sciencedirect.com
L Su, Y Deng, N Chen, X Zhang… - BMC …, 2019 - bmccomplementmedtherapies …
Angoroside C, cinnamic acid, and harpagoside are bioactive … been developed for quantifying angoroside C, cinnamic acid, … extraction and quantification of angoroside C, cinnamic acid, …
J Santos, AMD Lanza, L Fernández… - … für Naturforschung C, 2000 - degruyter.com
… Fractions obtained between 40%-50% MeOH were combined and subjected to MPLC to obtain the following mix ture of the two isomers of angoroside C (45% MeOH, 10.7 mg). …
Number of citations: 13 www.degruyter.com
YF Zhang, LJ Liu, F Xu, MY Shang, GX Liu, SQ Cai - Molecules, 2018 - mdpi.com
… Sibirioside A and angoroside C are two important … the metabolites of sibirioside A and angoroside C in vivo in rats. A total of … chose sibirioside A and angoroside C as research objects. …
Number of citations: 7 www.mdpi.com
Y Cao, J Zhu, Y Li, Y Qin, T Huang… - Journal of Separation …, 2022 - Wiley Online Library
… the specific extraction of trace angoroside C in rat plasma prior … The as-prepared material can quickly extract angoroside C … pharmacokinetic study of trace angoroside C in rats after oral …
AM Dıaz, MJ Abad, L Fernández, AM Silván… - Life sciences, 2004 - Elsevier
… Angoroside C (2) is the most active compound on COX-1. … COX-1 activity (93% inhibition of angoroside C (2) versus 70% … , as is apparent from the data of angoroside C (2). Variation of …
Number of citations: 230 www.sciencedirect.com
YM Li, ZH Han, SH Jiang, Y Jiang, SD Yao… - Acta Pharmacologica …, 2000 - europepmc.org
… : angoroside C and acteoside were obtained as the main hydrophilic constituents of the plant. At 0.1 mmol/L concentration, angoroside C … rate constants of angoroside C with dAMP and …
Number of citations: 72 europepmc.org
S Tong, L Sheng, J Yan, J Lou - Journal of Liquid Chromatography …, 2009 - Taylor & Francis
… 49 mg angoroside C at over 89.1% purity, and 14 mg harpagoside at over 96.5% purity. Angoroside C … The characteristic fragment ions of angoroside C and the proposed fragmentation …
Number of citations: 10 www.tandfonline.com
H Liu, J Liang, P Li, W Peng, Y Peng, G Zhang, C Xie… - PloS one, 2014 - journals.plos.org
… , ginsenoside Rb 1 , angoroside C, protocatechualdehyde, … blood cell (RBC) aggregation, angoroside C was related to platelet … This study indicates that angoroside C, calycosin-7-O-β-D-…
Number of citations: 37 journals.plos.org

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